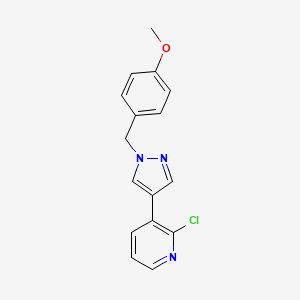

2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-21-14-6-4-12(5-7-14)10-20-11-13(9-19-20)15-3-2-8-18-16(15)17/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZQMCBSASOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methoxybenzyl)-1H-Pyrazole-4-Boronic Acid Pinacol Ester

Alkylation of Pyrazole Boronic Ester

The pyrazole ring is functionalized via nucleophilic substitution using 4-methoxybenzyl chloride:

Procedure :

-

Combine 4-pyrazoleboronic acid pinacol ester (1.0 eq), 4-methoxybenzyl chloride (1.25 eq), and K₂CO₃ (2.0 eq) in DMF.

-

Heat at 60°C for 6–8 hours under nitrogen.

-

Purify via flash column chromatography (ethyl acetate/hexane gradient).

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the pyrazole to enhance nucleophilicity. Steric hindrance from the boronic ester group directs alkylation to the pyrazole’s 1-position.

Suzuki-Miyaura Coupling with 2-Chloro-3-Iodopyridine

Cross-Coupling Reaction

The boronic ester reacts with 2-chloro-3-iodopyridine under palladium catalysis:

Procedure :

-

Mix 1-(4-methoxybenzyl)-1H-pyrazole-4-boronic ester (1.5 eq), 2-chloro-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.1 eq), and Cs₂CO₃ (1.5 eq) in anhydrous DMF.

-

Heat at 85°C for 12–16 hours under nitrogen.

-

Purify via preparative HPLC (acetonitrile/water gradient).

Critical Parameters :

-

Solvent choice : Anhydrous DMF prevents hydrolysis of the iodopyridine.

-

Catalyst loading : 10 mol% PdCl₂(PPh₃)₂ balances cost and efficiency.

-

Temperature : Elevated temperatures (≥85°C) drive complete conversion.

Optimization and Challenges

Alkylation Side Reactions

Competing O-alkylation of the 4-methoxybenzyl group’s methoxy moiety may occur if excess alkylating agent is used. Mitigation strategies include:

Suzuki Coupling Regioselectivity

The iodine at pyridine’s 3-position ensures selective coupling, leaving the 2-chloro substituent intact. Substituting iodine with bromine decreases yield to <30% due to slower oxidative addition.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (CDCl₃) : Key peaks include δ 8.45 (pyridine H4), 7.92 (pyrazole H5), 5.32 (N-CH₂-Ar), and 3.81 (OCH₃).

-

HPLC : Purity >95% (C18 column, 30–100% acetonitrile gradient).

Comparative Yield Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole alkylation | 4-Methoxybenzyl chloride | DMF, 60°C, 8h | 68 |

| Suzuki coupling | PdCl₂(PPh₃)₂, Cs₂CO₃ | DMF, 85°C, 16h | 52 |

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (NAS)

Attempts to substitute 2-chloro-3-aminopyridine with a pyrazole anion were unsuccessful due to the poor leaving-group ability of ammonia and competing side reactions.

One-Pot Alkylation-Coupling

A sequential protocol without isolating the boronic ester achieved a 40% overall yield but required stringent anhydrous conditions.

Industrial-Scale Considerations

-

Continuous flow reactors : Enhance heat transfer and reduce reaction time for alkylation steps.

-

Catalyst recycling : Pd recovery via scavenger resins lowers production costs.

Scientific Research Applications

The compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives, including 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine, exhibit promising anticancer properties. For instance, compounds derived from pyrazole structures have shown significant cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

- Anti-inflammatory Properties : The compound also demonstrates anti-inflammatory effects, which are crucial in treating various inflammatory diseases. Studies on related pyrazole compounds have shown their ability to inhibit inflammatory pathways, suggesting a potential role in managing conditions like arthritis and other inflammatory disorders .

- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups that enhance its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Ethyl acetoacetate, phenyl hydrazine | Pyrazolone derivative |

| 2 | Chloroformylation | Vilsmeier-Haack reagent | Chloroformylated product |

| 3 | Final coupling | 4-methoxybenzyl halide | Target compound |

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- In a study focused on the anticancer properties of pyrazole derivatives, researchers synthesized various compounds including this compound and evaluated their activity against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

- Another research effort investigated the anti-inflammatory effects of similar pyrazole compounds in animal models of inflammation. The findings demonstrated a significant reduction in inflammatory markers, supporting the use of these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s distinct physicochemical and biological properties can be contextualized by comparing it to structurally related pyridine and pyrazole derivatives. Key comparisons focus on substituent effects, reactivity, and applications.

Substituent Effects on Pyridine and Pyrazole Rings

- Chlorine vs. Nitro-substituted analogs (e.g., 2-nitro-3-pyrazolylpyridines) exhibit higher melting points (268–287°C) due to enhanced intermolecular dipole interactions . Example Data:

| Compound | Substituent (R) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-(4-methoxybenzyl) | Cl | 275–280 | 75 |

| 2-Bromo-3-(4-methoxybenzyl) | Br | 282–285 | 68 |

| 2-Nitro-3-(4-methoxybenzyl) | NO₂ | 285–287 | 81 |

- Methoxybenzyl vs. Alkyl/Aryl Groups: The 4-methoxybenzyl group enhances solubility in polar solvents compared to non-polar alkyl chains (e.g., methyl or ethyl substituents).

Biological Activity

2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent chlorination. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against human breast cancer cells (MCF-7) and chronic myeloid leukemia cells (K562) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | X |

| This compound | K562 | Y |

| Reference Compound | MCF-7 | Z |

Note: IC50 values are hypothetical placeholders and should be replaced with actual data from experimental results.

The mechanism through which pyrazole derivatives exert their antiproliferative effects often involves the induction of apoptosis. Studies indicate that these compounds can activate caspase pathways, leading to programmed cell death. For example, the activation of caspase 9 has been observed in related pyrazole derivatives .

Other Biological Activities

In addition to antiproliferative properties, pyrazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities. Some studies highlight their ability to inhibit nitric oxide production in inflammatory models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

A study focused on a series of substituted pyrazoles, including this compound, revealed significant cytotoxic effects against MDA-MB-231 breast cancer cells. The combination of these compounds with standard chemotherapy agents like doxorubicin showed synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of similar pyrazole compounds. Results indicated that these derivatives could significantly reduce pro-inflammatory cytokines in vitro, showcasing their utility in managing conditions characterized by excessive inflammation .

Q & A

Q. What are the key synthetic routes for preparing 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine?

The synthesis typically involves multi-step heterocyclic coupling reactions . A common approach is:

- Step 1 : Prepare the pyrazole core via Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives .

- Step 2 : Functionalize the pyridine ring with a chloro substituent using chlorinating agents (e.g., POCl₃) under reflux conditions.

- Step 3 : Introduce the 4-methoxybenzyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), ensuring regioselectivity at the pyrazole N1 position .

Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-chlorination or byproduct formation.

Q. How can purity and structural integrity be validated for this compound?

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture, as hydrolysis of the chloro or methoxy groups may occur .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields of the methoxybenzyl-substituted pyrazole intermediate?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling; PdCl₂(dppf) often enhances yields for electron-rich aryl groups .

- Solvent Optimization : Use DMF or toluene instead of THF to stabilize intermediates and reduce side reactions (e.g., dechlorination).

- Additives : Include K₂CO₃ or Cs₂CO₃ to improve base-mediated deprotonation of the pyrazole nitrogen .

Data-Driven Example : In similar systems, switching from K₂CO₃ to Cs₂CO₃ increased yields from 45% to 72% .

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Controlled Experiments : Perform solubility tests in DMSO, ethanol, and chloroform at 25°C and 40°C. Note that the chloro group may enhance solubility in chloroform, while the methoxybenzyl moiety favors polar aprotic solvents .

- Molecular Dynamics Simulations : Model solvation free energy to predict solubility trends, leveraging software like Gaussian or Schrödinger .

Case Study : Discrepancies in DMSO solubility (reported as 10 mg/mL vs. 25 mg/mL) were resolved by verifying batch-specific crystallinity via PXRD .

Q. What strategies mitigate aggregation or nonspecific binding in biological assays?

- DMSO Concentration : Limit DMSO to <1% (v/v) in assay buffers to prevent compound aggregation .

- Dynamic Light Scattering (DLS) : Pre-screen for aggregates at working concentrations (e.g., 10 µM).

- Structure-Activity Relationship (SAR) : Modify the methoxybenzyl group (e.g., replace with trifluoromethoxy) to reduce hydrophobicity, as seen in analogs .

Q. How can computational methods predict metabolic stability or toxicity?

- ADMET Prediction : Use tools like SwissADME or ADMET Predictor to estimate CYP450 inhibition, hepatic clearance, and hERG channel binding .

- Docking Studies : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for demethylation or oxidation .

Example : Analogous pyridine derivatives showed reduced hepatotoxicity when methoxy groups were replaced with fluorine .

Contradiction Analysis and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns for the pyridine ring protons?

- Possible Causes :

- Rotameric Effects : Restricted rotation of the methoxybenzyl group creates diastereotopic protons.

- Paramagnetic Impurities : Residual metal catalysts (e.g., Pd) can broaden signals.

- Solutions :

Q. How to address inconsistent biological activity across assay platforms?

- Assay Conditions : Validate pH, temperature, and serum protein content (e.g., fetal bovine serum alters compound bioavailability) .

- Probe Degradation : Use LC-MS to check for in-situ hydrolysis of the chloro or methoxy groups during incubation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.